2-acetyl-3-methoxybenzaldehyde
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Overview
Description
2-Acetyl-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a derivative of benzaldehyde, featuring an acetyl group at the second position and a methoxy group at the third position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 2-acetyl-3-methoxytoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction requires careful control of temperature and pH to ensure the selective oxidation of the methyl group to an aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction conditions. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Acetyl-3-methoxybenzoic acid.
Reduction: 2-Acetyl-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-acetyl-3-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form more complex structures. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
2-Acetyl-3-methoxybenzaldehyde can be compared with other similar compounds such as:
2-Hydroxy-3-methoxybenzaldehyde: This compound has a hydroxyl group instead of an acetyl group, leading to different reactivity and applications.
2-Acetyl-5-methoxybenzaldehyde: The position of the methoxy group is different, affecting the compound’s chemical properties and reactivity.
3-Methoxybenzaldehyde: Lacks the acetyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
2147745-09-1 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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